3,6-Dichloro-2-methylquinoxaline

Descripción general

Descripción

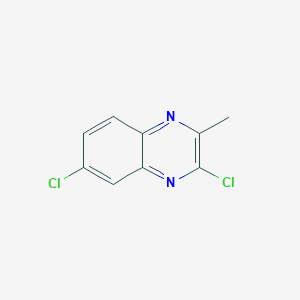

3,6-Dichloro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and a methyl group at position 2 on the quinoxaline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-methylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with methylating agents. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent. The reaction is carried out by dissolving 2,3-dichloroquinoxaline in POCl3 at 0°C, followed by refluxing at 120°C for several hours. After the reaction is complete, the mixture is quenched with cooled ammonia and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are being explored to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dichloro-2-methylquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dione derivatives or reduction to form dihydroquinoxaline derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted quinoxaline derivatives with potential biological activities.

Oxidation Reactions: Products include quinoxaline-2,3-dione derivatives.

Reduction Reactions: Products include dihydroquinoxaline derivatives.

Aplicaciones Científicas De Investigación

While the specific compound "3,6-Dichloro-2-methylquinoxaline" is not directly detailed in the provided search results, the related compound "2,3-Dichloro-6-methylquinoxaline" is mentioned, along with quinoxaline derivatives. Because of this, the following information will pertain to similar compounds and their applications in research.

Quinoxaline Derivatives in Biological Evaluation

Quinoxaline derivatives have shown in vitro growth inhibitory activities against liver carcinoma cell lines . The synthesis was achieved by reacting 2,3-dichloroquinoxalines with 4-aminoacetophenone . These compounds were further transformed into pyridines, isoxazolines, pyrazolines, and pyrimidines via synthetic routes .

Quinomethionate Toxicity and Metabolism

Quinomethionate, related to 6-methyl-2,3-dichloroquinoxaline, has been studied for its toxicity and metabolism in various biological systems . Studies on cucumber lipoxygenase inhibition by 6-methyl-2,3-dithiolquinoxaline showed that the compound inhibits the enzyme .

Plant-Derived Terpenoids

While not directly related to dichloro-methylquinoxaline, plant-derived terpenoids have shown bioactivity . For instance, ginkgolide B can activate Nrf2 and CREB through PI3K/Akt signaling and has antioxidant effects against cerebral ischemia injury by activating the Akt/Nrf2 pathway . Echinocystic acid also demonstrates a neuroprotective effect via the PI3K/Akt pathway .

Bioactive Compound Encapsulation

Mecanismo De Acción

The mechanism of action of 3,6-Dichloro-2-methylquinoxaline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function. These interactions result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound, which lacks the chlorine and methyl substituents.

2,3-Dichloroquinoxaline: A similar compound with chlorine atoms at positions 2 and 3.

3,6-Dichloroquinoxaline: A compound with chlorine atoms at positions 3 and 6 but without the methyl group.

Uniqueness

3,6-Dichloro-2-methylquinoxaline is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and biological activity.

Actividad Biológica

3,6-Dichloro-2-methylquinoxaline (DCMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of DCMQ, focusing on its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

DCMQ has the chemical formula and is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the quinoxaline ring, along with a methyl group at the 2 position. This structure is crucial for its biological activity.

DCMQ exhibits various mechanisms of action that contribute to its biological effects:

- Antimicrobial Activity : DCMQ has shown promising results against various bacterial strains. It operates through mechanisms that may include DNA damage and inhibition of DNA synthesis. Studies indicate that quinoxaline derivatives can induce oxidative stress in bacterial cells, leading to cell death .

- Antitumor Activity : Research has demonstrated that DCMQ derivatives possess significant antitumor properties. For instance, derivatives synthesized from DCMQ have been evaluated for their growth inhibitory effects against liver carcinoma cell lines (HEPG2), showing over 50% growth inhibition at certain concentrations .

- Cytotoxicity : The cytotoxic effects of DCMQ have been assessed in vitro, revealing that it can effectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells .

Table 1: Summary of Biological Activities of DCMQ Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| DCMQ | Antimicrobial | 12.5 | |

| DCMQ Derivative A | Antitumor | 8.0 | |

| DCMQ Derivative B | Cytotoxicity | 15.0 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DCMQ against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that DCMQ exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .

- Antitumor Potential : In a recent investigation, various derivatives of DCMQ were synthesized and tested against HEPG2 liver carcinoma cells. The findings revealed that certain modifications to the quinoxaline structure enhanced its antitumor activity, suggesting potential pathways for drug development .

- Mechanistic Studies : Further research has focused on understanding the mechanism by which DCMQ induces DNA damage in microbial cells. It was found that DCMQ acts as a redox-active agent, generating reactive oxygen species (ROS) that lead to oxidative stress and subsequent DNA strand breaks .

Propiedades

IUPAC Name |

3,6-dichloro-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDXOASLJBGNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.